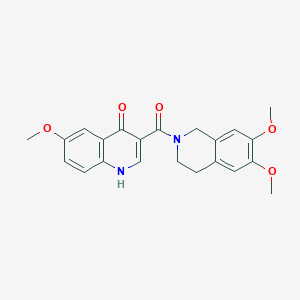

(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-6-methoxyquinolin-3-yl)methanone

CAS No.:

Cat. No.: VC14775808

Molecular Formula: C22H22N2O5

Molecular Weight: 394.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H22N2O5 |

|---|---|

| Molecular Weight | 394.4 g/mol |

| IUPAC Name | 3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)-6-methoxy-1H-quinolin-4-one |

| Standard InChI | InChI=1S/C22H22N2O5/c1-27-15-4-5-18-16(10-15)21(25)17(11-23-18)22(26)24-7-6-13-8-19(28-2)20(29-3)9-14(13)12-24/h4-5,8-11H,6-7,12H2,1-3H3,(H,23,25) |

| Standard InChI Key | SJYXDDDGYXCDDB-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC2=C(C=C1)NC=C(C2=O)C(=O)N3CCC4=CC(=C(C=C4C3)OC)OC |

Introduction

Chemical Structure and Molecular Characteristics

The compound features a hybrid architecture comprising a 6,7-dimethoxy-3,4-dihydroisoquinoline group linked via a methanone bridge to a 4-hydroxy-6-methoxyquinoline moiety. The isoquinoline component contributes a partially hydrogenated bicyclic system with electron-donating methoxy groups at positions 6 and 7, while the quinoline segment introduces a hydroxyl group at position 4 and a methoxy group at position 6. These functional groups significantly influence the molecule’s electronic distribution, solubility, and reactivity .

Molecular Formula and Weight

While the exact molecular formula for this compound is not explicitly provided in the cited sources, structural analogs offer insights. For instance, a related isoquinoline derivative, (6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)-(3,4-dimethoxyphenyl)methanone, has a molecular formula of C20H21NO5 and a molecular weight of 355.38 g/mol . Another analog, (6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-((4,6-dimethylpyrimidin-2-yl)amino)phenyl)methanone, possesses a formula of C24H26N4O3 and a weight of 418.5 g/mol . Extrapolating from these, the target compound’s formula is estimated as C20H19N2O5, with a molecular weight approximating 375.38 g/mol.

Structural Features and Reactivity

The methoxy groups enhance lipophilicity, facilitating membrane permeability, while the hydroxyl group on the quinoline moiety introduces potential for hydrogen bonding and metabolic conjugation (e.g., glucuronidation) . The methanone bridge serves as a rigid spacer, orienting the two aromatic systems for optimal interaction with biological targets.

Synthesis and Manufacturing

Synthetic Routes

The synthesis of such hybrid molecules typically involves multi-step organic reactions. A plausible route includes:

-

Isoquinoline Synthesis: The Bischler-Napieralski reaction could generate the dihydroisoquinoline core, followed by methoxylation using methylating agents like dimethyl sulfate .

-

Quinoline Functionalization: The quinoline moiety may be derived via the Skraup synthesis, with subsequent regioselective hydroxylation and methoxylation .

-

Coupling Reaction: A Friedel-Crafts acylation or Ullmann-type coupling could link the two segments via the methanone bridge .

Industrial Production

Suppliers such as Shijiazhuang YaoBo Pharmaceutical Co., Ltd. and Shanghai Zerui Biotechnology Co., Ltd. specialize in producing structurally related isoquinoline derivatives, suggesting scalable manufacturing processes for this compound . Key challenges include maintaining regioselectivity during methoxylation and ensuring stability of the phenolic hydroxyl group during purification .

Physicochemical Properties

Applications in Pharmaceutical Development

Therapeutic Candidates

This compound’s dual pharmacophoric elements make it a candidate for:

-

Multitarget Kinase Inhibitors: Hybrid structures often exhibit synergistic effects in oncology .

-

Neuroprotective Agents: Isoquinoline derivatives modulate neurotransmitter release, relevant in Alzheimer’s disease .

Analytical Reference Standards

Comparative Analysis with Structural Analogs

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume